molecular formula C9H5N5O2 B1617460 [(3-Nitrophenyl)hydrazono]malononitrile CAS No. 55653-14-0

[(3-Nitrophenyl)hydrazono]malononitrile

Cat. No.: B1617460
CAS No.: 55653-14-0
M. Wt: 215.17 g/mol
InChI Key: OVCCZAXWEQHDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Nitrophenyl)hydrazono]malononitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a hydrazono moiety, which is further connected to a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Nitrophenyl)hydrazono]malononitrile can be synthesized starting from 3-nitrophenylamine. The synthesis involves the reaction of 3-nitrophenylamine with malononitrile in the presence of suitable reagents and catalysts. The reaction typically proceeds under mild conditions, resulting in the formation of this compound as a light yellow solid with a melting point of 169.2-170.2°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)hydrazono]malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted malononitrile compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-Nitrophenyl)hydrazono]malononitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)hydrazono]malononitrile involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily driven by the presence of the nitrophenyl and hydrazono groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

[(3-Nitrophenyl)hydrazono]malononitrile can be compared with other similar compounds, such as:

  • [(4-Nitrophenyl)hydrazono]malononitrile
  • [(2-Nitrophenyl)hydrazono]malononitrile
  • [(3,5-Dinitrophenyl)hydrazono]malononitrile

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

2-[(3-nitrophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-2-1-3-9(4-7)14(15)16/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCCZAXWEQHDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971005
Record name (3-Nitrophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55653-14-0
Record name Propanedinitrile, ((3-nitrophenyl)hydrazono)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Nitrophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Nitrophenyl)hydrazono]malononitrile
Reactant of Route 2
Reactant of Route 2
[(3-Nitrophenyl)hydrazono]malononitrile
Reactant of Route 3
Reactant of Route 3
[(3-Nitrophenyl)hydrazono]malononitrile
Reactant of Route 4
Reactant of Route 4
[(3-Nitrophenyl)hydrazono]malononitrile
Reactant of Route 5
Reactant of Route 5
[(3-Nitrophenyl)hydrazono]malononitrile
Reactant of Route 6
[(3-Nitrophenyl)hydrazono]malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.